molecular formula C24H24FN5OS B2810642 2-((6-(4-(2-Fluorophenyl)piperazin-1-yl)pyrimidin-4-yl)thio)-1-(indolin-1-yl)ethanone CAS No. 1171070-49-7

2-((6-(4-(2-Fluorophenyl)piperazin-1-yl)pyrimidin-4-yl)thio)-1-(indolin-1-yl)ethanone

Cat. No.: B2810642
CAS No.: 1171070-49-7
M. Wt: 449.55
InChI Key: QVVOTDZREZGLIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound includes several functional groups, including a fluorophenyl group, a piperazine ring, a pyrimidine ring, a thioether group, an indolinyl group, and an ethanone group. These groups contribute to the compound’s properties and potential biological activities.

Scientific Research Applications

DNA Interaction and Biological Staining

Compounds related to Hoechst 33258, a well-known DNA minor groove binder, demonstrate significant interest due to their strong binding to the minor groove of double-stranded B-DNA with specificity for AT-rich sequences. These derivatives are used for fluorescent DNA staining, useful in plant cell biology for chromosome and nuclear staining, and analysis of nuclear DNA content values. Their applications extend to radioprotectors and topoisomerase inhibitors, indicating a potential for rational drug design and investigation into the molecular basis of DNA sequence recognition and binding (Issar & Kakkar, 2013).

Metabolism and Clinical Applications

The metabolism and clinical application of arylpiperazine derivatives, primarily used for treating depression, psychosis, or anxiety, highlight the extensive pre-systemic and systemic metabolism these compounds undergo. Understanding the metabolism pathways, including CYP3A4-dependent N-dealkylation, offers insights into the design of compounds with optimized pharmacokinetic profiles. These findings can be crucial for developing new drugs with minimized side effects (Caccia, 2007).

Ethnobotanical Properties and Phytochemistry

Research on the ethnobotanical properties and phytochemistry of unexplored plants, such as Ehretia laevis, demonstrates the importance of natural compounds in medicinal chemistry. Studies on such plants reveal a vast range of chemicals with therapeutic properties, indicating potential areas for the development of novel drugs based on natural product chemistry (Thakre Rushikesh et al., 2016).

Antidiabetic Drug Development

The review on DPP IV inhibitors for treating type 2 diabetes mellitus (T2DM) showcases the significance of designing inhibitors that prevent GLP-1 and GIP degradation. This research area is vibrant with opportunities for discovering new molecules that could offer better therapeutic profiles for managing T2DM, emphasizing the role of enzyme inhibition in drug development (Mendieta, Tarragó, & Giralt, 2011).

Tuberculosis Treatment

The development of Macozinone for TB treatment underlines the ongoing need for new drugs to combat tuberculosis, especially in the face of drug-resistant strains. Research into compounds like Macozinone offers hope for more effective TB drug regimens, showcasing the importance of targeting specific biochemical pathways in the pathogen, Mycobacterium tuberculosis (Makarov & Mikušová, 2020).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available resources. It’s important to note that this compound is not intended for human or veterinary use.

Future Directions

Indole derivatives, such as this compound, have diverse biological activities and immense potential for further exploration for new therapeutic possibilities . Researchers are interested in synthesizing various scaffolds of indole to screen for different pharmacological activities .

Properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-[6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN5OS/c25-19-6-2-4-8-21(19)28-11-13-29(14-12-28)22-15-23(27-17-26-22)32-16-24(31)30-10-9-18-5-1-3-7-20(18)30/h1-8,15,17H,9-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVVOTDZREZGLIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CSC3=NC=NC(=C3)N4CCN(CC4)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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